REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][CH:6]=1)[C:2]#[CH:3].[NH4+].[Cl-]>CCO.O.[Fe]>[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)[C:2]#[CH:3] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.91 g
|
Type
|
reactant
|
Smiles
|
C(C#C)OC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.719 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
EtOH water
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
CCO.O
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered hot through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
sonicated
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)OC1=CC=C(N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |